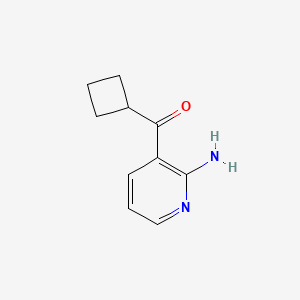

(2-Aminopyridin-3-yl)(cyclobutyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2-aminopyridin-3-yl)-cyclobutylmethanone |

InChI |

InChI=1S/C10H12N2O/c11-10-8(5-2-6-12-10)9(13)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,11,12) |

InChI Key |

WHKKUZIRKPKZOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 2 Aminopyridin 3 Yl Cyclobutyl Methanone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone reveals several potential disconnections for its synthesis. The primary strategic disconnections focus on the formation of the pyridine (B92270) ring and the introduction of the key functional groups.

A logical approach involves disconnecting the C-C bond between the cyclobutylcarbonyl group and the pyridine ring, and the C-N bond of the amino group. This leads to two primary synthons: a 2-amino-3-halopyridine equivalent and a cyclobutylcarbonyl synthon. Alternatively, the pyridine ring itself can be constructed in the final steps of the synthesis.

Key Retrosynthetic Pathways:

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| Strategy A: C-C and C-N bond disconnections | 2,3-Dihalopyridine, Cyclobutanecarbonitrile, Ammonia source | Sequential nucleophilic aromatic substitution and metal-catalyzed coupling. |

| Strategy B: Pyridine ring formation | β-Enaminone, Cyclobutyl-β-ketoester, Ammonia source | Multicomponent reaction leading to the formation of the substituted pyridine ring. nih.gov |

| Strategy C: C-H functionalization | 2-Aminopyridine (B139424), Cyclobutanecarboxylic acid derivative | Directed C-H activation and acylation. |

This table illustrates potential retrosynthetic strategies for the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for (2-Aminopyridin-3-yl)(cyclobutyl)methanone can be approached through various modern synthetic strategies to enhance efficiency and selectivity.

Exploration of Convergent and Divergent Synthetic Strategies

A convergent synthesis would involve the separate synthesis of two or more fragments of the molecule, which are then combined in the final stages. For instance, a 2-aminopyridine fragment and a cyclobutylcarbonyl fragment could be synthesized independently and then coupled. This approach is often more efficient for complex molecules.

In contrast, a divergent synthesis starts from a central core molecule and adds successive generations of building blocks. wikipedia.org This strategy would be advantageous for creating a library of related compounds for structure-activity relationship studies. Starting from a common 2-aminopyridine precursor, various acyl groups could be introduced at the 3-position, or modifications to the amino group could be performed. wikipedia.orgrsc.org

Application of Modern Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds in the synthesis of substituted pyridines. rsc.orgdntb.gov.uarsc.org For the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone, several cross-coupling reactions could be employed:

Suzuki-Miyaura Coupling: A 2-amino-3-halopyridine could be coupled with a cyclobutylboronic acid derivative in the presence of a palladium catalyst. biosynce.com

Heck Reaction: While less direct for this target, related Heck-type reactions could be envisioned for the introduction of the cyclobutyl moiety.

Buchwald-Hartwig Amination: If a 2-halo-3-acylpyridine is used as an intermediate, the amino group can be introduced via a palladium-catalyzed amination reaction.

Carbonylative Coupling: A 2-amino-3-halopyridine could undergo a carbonylative coupling with a cyclobutyl organometallic reagent to directly introduce the cyclobutylcarbonyl group.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgnih.gov

Investigation of Chemo-, Regio-, and Stereoselective Synthetic Approaches

The synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone requires careful control of selectivity. mdpi.comnih.gov

Chemoselectivity: In a molecule with multiple reactive sites, such as an aminopyridine, directing a reaction to a specific functional group is essential. For example, during acylation, protecting the amino group might be necessary to prevent N-acylation and favor C-acylation. The chemoselective synthesis of ketones from amides using organometallic reagents has been reported and could be adapted. nih.gov

Regioselectivity: The introduction of the cyclobutylcarbonyl group specifically at the C3 position of the 2-aminopyridine is a key regiochemical challenge. Directed metalation, where the amino group directs a metalating agent to the adjacent C3 position, followed by trapping with a cyclobutylcarbonyl electrophile, is a viable strategy.

Stereoselectivity: While the target molecule itself is achiral, if chiral derivatives were to be synthesized, stereoselective methods would be paramount.

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is critical for developing a robust and scalable synthesis. nih.gov Key parameters to consider include:

| Parameter | Importance in Synthesis | Example of Optimization |

| Temperature | Affects reaction rate and selectivity. | A study on the synthesis of 2-aminopyridine derivatives showed that increasing the temperature from 25°C to 80°C significantly increased the yield. nih.gov |

| Solvent | Can influence reactant solubility, reaction rate, and selectivity. | The use of environmentally benign solvents is a key aspect of green chemistry. biosynce.com |

| Catalyst Loading | Reducing catalyst loading is crucial for cost-effectiveness and minimizing metal contamination in the final product. | Ligand-free catalytic systems are being explored to simplify processes and reduce costs. rsc.org |

| Reaction Time | Shorter reaction times are desirable for higher throughput and energy efficiency. | Microwave-assisted synthesis has been shown to dramatically reduce reaction times in the synthesis of pyridine derivatives. nih.govacs.org |

| Concentration | Affects reaction kinetics and can influence the formation of side products. | Optimization of reactant concentrations can lead to higher yields of the desired product. google.com |

This interactive table highlights key reaction parameters and their importance in the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone.

Integration of Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net For the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone, several green chemistry approaches can be integrated:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous in this regard. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. biosynce.com This includes exploring solvent-free reaction conditions or the use of water as a solvent. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or conducting reactions at ambient temperature. nih.govacs.org

Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. biosynce.com The development of recyclable catalysts is also a key goal.

Waste Reduction: Designing syntheses that minimize the production of waste and byproducts. rasayanjournal.co.in

By incorporating these principles, the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone can be made more environmentally friendly and economically viable.

Investigation into the Chemical Transformations and Reactivity Profile of 2 Aminopyridin 3 Yl Cyclobutyl Methanone

Reactivity at the Ketone Carbonyl Center

The ketone group in (2-Aminopyridin-3-yl)(cyclobutyl)methanone is a primary site for a variety of chemical transformations. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the carbonyl group can be modified through reduction, oxidation, and condensation reactions.

Nucleophilic Addition Reactions and Derivatives

The carbonyl carbon of the ketone is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo further reactions. While specific examples with (2-Aminopyridin-3-yl)(cyclobutyl)methanone are not extensively documented, the general reactivity of ketones suggests that it would react with organometallic reagents like Grignard or organolithium compounds to form tertiary alcohols.

Furthermore, the ketone can react with cyanide to form a cyanohydrin, or with amines to form imines or enamines, although the presence of the adjacent amino group on the pyridine (B92270) ring can lead to competitive intramolecular reactions.

Reductive and Oxidative Transformations

The ketone functionality can be readily reduced to a secondary alcohol, (2-Aminopyridin-3-yl)(cyclobutyl)methanol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another viable method for this reduction.

Conversely, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur under specific conditions, a reaction that has been observed in related N-(pyridin-2-yl)amides. rsc.org This type of transformation often requires the presence of an oxidizing agent and a suitable catalyst.

Condensation Reactions and Heterocycle Annulation

A significant aspect of the reactivity of (2-Aminopyridin-3-yl)(cyclobutyl)methanone is its participation in condensation reactions to form fused heterocyclic systems. The ketone can react with various bifunctional reagents, leading to the formation of new rings. For instance, condensation with hydrazine (B178648) or its derivatives can yield pyridopyridazine (B8481360) or related structures.

Moreover, the ketone is a key component in multicomponent reactions for the synthesis of complex molecules. For example, 2-aminopyrimidines can be synthesized in a one-pot reaction from ketones, arylacetylenes, and guanidine. nih.gov This suggests that (2-Aminopyridin-3-yl)(cyclobutyl)methanone could serve as the ketone component in similar transformations. The intramolecular condensation between the amino group and the ketone, or a derivative thereof, is a key step in the synthesis of various fused heterocycles.

Transformations Involving the Pyridine Ring and Amino Substituent

The pyridine ring and its amino substituent are also key sites of reactivity, enabling a wide range of functionalization and derivatization reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group at the 2-position can facilitate such reactions. Electrophilic substitution is most likely to occur at the positions ortho and para to the amino group that are not sterically hindered. In the case of (2-Aminopyridin-3-yl)(cyclobutyl)methanone, the most probable site for electrophilic attack would be the C5 position of the pyridine ring.

Functionalization and Derivatization of the Amino Group

The primary amino group at the 2-position is nucleophilic and can undergo a variety of common transformations. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. Alkylation can also be achieved, though it may be complicated by the potential for N-alkylation at the pyridine ring nitrogen.

The amino group is also pivotal in the synthesis of fused heterocyclic systems. A prominent example is the formation of imidazo[1,2-a]pyridines. rsc.orgrsc.org This typically involves the reaction of the 2-aminopyridine (B139424) moiety with an α-haloketone. In a related fashion, intramolecular cyclization of derivatives of (2-Aminopyridin-3-yl)(cyclobutyl)methanone can lead to novel tricyclic structures. The reaction of 2-aminopyridines with various reagents to form imidazole, pyrimidine, and benzodiazepine (B76468) derivatives has been reported, highlighting the versatility of this functional group in heterocyclic synthesis. researchgate.netresearchgate.net

The amino group can also be a directing group in reactions involving metal catalysts. For instance, 2-aminopyridines react with ruthenium carbonyl complexes to form polynuclear clusters. rsc.org

Exploration of Potential for Ligand Coordination

The (2-Aminopyridin-3-yl)(cyclobutyl)methanone molecule possesses multiple potential coordination sites, making it a theoretical candidate for ligand formation with various metal centers. The primary coordination points are the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atom of the carbonyl group.

The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, is a classic coordination site for a wide range of metals. The 2-amino group introduces the possibility of forming a bidentate chelate in conjunction with the pyridine nitrogen. This "N,N" chelation is a common motif in coordination chemistry, often leading to the formation of stable five-membered metallacycles. The relative position of the amino and pyridine nitrogen atoms is well-suited for such chelation.

Furthermore, the carbonyl oxygen's lone pairs could participate in coordination, potentially leading to bridging modes between two metal centers or forming a different type of chelate ring in conjunction with the amino group. The actual coordination mode would be highly dependent on the metal ion's size, charge, and electronic properties, as well as the reaction conditions.

Table 1: Potential Coordination Sites and Modes

| Potential Donor Atom(s) | Type of Coordination | Potential Metallacycle Size |

| Pyridine Nitrogen | Monodentate | N/A |

| Amino Nitrogen | Monodentate | N/A |

| Carbonyl Oxygen | Monodentate | N/A |

| Pyridine N, Amino N | Bidentate Chelate | 5-membered |

| Amino N, Carbonyl O | Bidentate Chelate | 6-membered |

Reactivity Associated with the Cyclobutyl Moiety

The cyclobutyl ring, a strained four-membered carbocycle, imparts specific reactivity to the molecule. Its reactions are often driven by the release of this ring strain.

Ring-Opening Reactions (if applicable)

While no specific ring-opening reactions have been documented for (2-Aminopyridin-3-yl)(cyclobutyl)methanone, the cyclobutyl ketone functionality is known to undergo such transformations under certain conditions. For instance, reactions promoted by transition metals or strong acids could potentially lead to the cleavage of one of the C-C bonds within the ring. Baeyer-Villiger oxidation, for example, would likely lead to the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl group, which constitutes a ring-expansion rather than a simple opening. Radical-induced ring-opening is another plausible pathway, particularly if initiated by a radical species abstracting a hydrogen atom from the cyclobutyl ring.

Remote Functionalization and Substitutions on the Cyclobutyl Ring

Remote functionalization of the cyclobutyl ring presents a synthetic challenge due to the often-unreactive nature of the C-H bonds. However, modern synthetic methods offer potential pathways. Directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond, could be a viable strategy. The aminopyridine moiety, with its coordinating atoms, could serve as a directing group to functionalize the C-H bonds at the 2- or 3-positions of the cyclobutyl ring.

Photochemical methods, such as the Hofmann-Löffler-Freytag reaction, could also be envisioned for remote functionalization, although this would likely require prior modification of the amino group.

Studies on Rearrangement Reactions and Tautomerism

The 2-aminopyridine scaffold is well-known to exhibit tautomerism. The primary tautomeric equilibrium for (2-Aminopyridin-3-yl)(cyclobutyl)methanone would involve the amino-imino tautomerism. The amino form is generally the major tautomer for 2-aminopyridines in most solvents. However, the position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.

Figure 1: Potential Tautomeric Equilibrium

(A simplified representation of the keto-enol tautomerism involving the carbonyl and the potential for amino-imino tautomerism on the pyridine ring)

Rearrangement reactions involving the cyclobutyl group are also a possibility. For example, under acidic conditions, a Wagner-Meerwein type rearrangement could occur, potentially leading to the expansion of the cyclobutyl ring to a cyclopentyl ring, driven by the formation of a more stable carbocation intermediate.

Chemoenzymatic and Biocatalytic Transformations

The field of biocatalysis offers promising, albeit unexplored, avenues for the transformation of (2-Aminopyridin-3-yl)(cyclobutyl)methanone. The presence of multiple functional groups makes it a potential substrate for a variety of enzymes.

Ketoreductases could be employed for the stereoselective reduction of the cyclobutyl ketone to the corresponding alcohol, yielding chiral products. Hydrolases, such as lipases or proteases, might catalyze the hydrolysis of the amide bond if the amino group were acylated. Oxidases, like cytochrome P450 monooxygenases, could potentially hydroxylate the cyclobutyl ring at specific positions.

The application of chemoenzymatic strategies, combining enzymatic and chemical steps, could open up a wide range of synthetic possibilities for creating novel derivatives of the title compound.

Table 2: Potential Biocatalytic Transformations

| Enzyme Class | Potential Transformation | Product Type |

| Ketoreductases | Reduction of carbonyl | Chiral alcohol |

| Hydrolases | Amide hydrolysis (if acylated) | Carboxylic acid and amine |

| Monooxygenases | Hydroxylation of cyclobutyl ring | Hydroxylated derivative |

Sophisticated Structural Elucidation and Conformational Analysis of 2 Aminopyridin 3 Yl Cyclobutyl Methanone

Conformational Analysis Studies

Solid-State Packing Motifs and Intermolecular InteractionsA definitive analysis of the solid-state structure requires X-ray crystallographic data. Such data would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice, identify the key intermolecular interactions such as hydrogen bonds (e.g., involving the amino group), and describe the overall packing motifs. In the absence of a published crystal structure, no factual statements can be made about these crucial solid-state characteristics.

While the constituent parts of the molecule—the 2-aminopyridine (B139424) moiety and the cyclobutyl ketone fragment—are well-known in organic chemistry, the specific conformational preferences and intermolecular interactions of the combined molecule remain uncharacterized in the scientific literature.

Further research, including chemical synthesis, purification, and subsequent analysis by modern analytical techniques, is required to elucidate the structural and conformational properties of (2-Aminopyridin-3-yl)(cyclobutyl)methanone. Until such research is conducted and its findings are disseminated, a detailed and authoritative article on this subject cannot be compiled.

Computational Chemistry and Theoretical Investigations of 2 Aminopyridin 3 Yl Cyclobutyl Methanone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, offering a powerful lens through which to examine molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For (2-Aminopyridin-3-yl)(cyclobutyl)methanone, a DFT approach, likely using a functional such as B3LYP or ωB97X-D combined with a Pople-style basis set (e.g., 6-311+G(d,p)), would be employed to perform a full geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

An energy landscape map could be generated by systematically rotating key dihedral angles (e.g., the C-C bond connecting the cyclobutyl ring to the carbonyl group and the C-C bond connecting the carbonyl to the pyridine (B92270) ring) to identify different conformers and the energy barriers between them.

Table 1: Illustrative Optimized Geometric Parameters for (2-Aminopyridin-3-yl)(cyclobutyl)methanone using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O (carbonyl) | 1.22 Å |

| C-N (amino) | 1.37 Å | |

| C-C (carbonyl-pyridine) | 1.50 Å | |

| C-C (carbonyl-cyclobutyl) | 1.52 Å | |

| Bond Angles | Pyridine-C-Carbonyl | 119.5° |

| Cyclobutyl-C-Carbonyl | 121.0° | |

| O=C-C (pyridine) | 120.5° | |

| Dihedral Angle | N-C-C=O | 15.0° |

For more precise electronic property predictions, post-Hartree-Fock ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. While computationally more demanding, these methods provide a more accurate description of electron correlation. These high-level calculations would be used to refine the energies of different conformers and to calculate properties such as ionization potential and electron affinity, which are crucial for understanding the molecule's redox behavior.

Table 2: Example of Predicted Electronic Properties using High-Level Ab Initio Methods

| Property | Method | Predicted Value |

| Ionization Potential | CCSD(T)/aug-cc-pVDZ | 8.15 eV |

| Electron Affinity | CCSD(T)/aug-cc-pVDZ | -0.25 eV |

| Dipole Moment | MP2/aug-cc-pVDZ | 3.4 D |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level (e.g., mPW1PW91/6-311+G(2d,p)), the ¹³C and ¹H chemical shifts for (2-Aminopyridin-3-yl)(cyclobutyl)methanone would be calculated. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. Discrepancies between predicted and experimental shifts can help identify the correct conformation in solution or reveal the presence of intermolecular interactions.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS

| Atom Position | Predicted ¹³C Shift | Predicted ¹H Shift |

| Pyridine Ring | ||

| C2 (with NH₂) | 158.5 | - |

| C3 (with C=O) | 118.0 | - |

| C4 | 138.2 | 8.10 (d) |

| C5 | 115.1 | 6.85 (t) |

| C6 | 149.3 | 8.25 (d) |

| Carbonyl Group | ||

| C=O | 198.0 | - |

| Cyclobutyl Ring | ||

| Cα | 55.2 | 3.55 (quint) |

| Cβ | 24.8 | 2.20-2.40 (m) |

| Cγ | 18.5 | 1.90-2.10 (m) |

| Amino Group | ||

| NH₂ | - | 5.50 (s, br) |

A frequency calculation performed on the optimized geometry of (2-Aminopyridin-3-yl)(cyclobutyl)methanone would yield its theoretical infrared (IR) and Raman spectra. This analysis predicts the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Key predicted frequencies would include the C=O stretch of the ketone, the N-H stretches of the amine, and the characteristic ring vibrations of the pyridine and cyclobutyl moieties. These predicted spectra are instrumental in assigning the peaks observed in experimental IR and Raman measurements.

Table 4: Example of Predicted Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450, 3340 | Medium | N-H asymmetric & symmetric stretch |

| 2980-2850 | Medium-Strong | C-H stretch (cyclobutyl) |

| 1685 | Strong | C=O stretch (ketone) |

| 1620 | Strong | N-H scissoring / C=C stretch (pyridine) |

| 1580 | Strong | C=C/C=N stretch (pyridine ring) |

| 1450 | Medium | CH₂ scissoring (cyclobutyl) |

| 1250 | Medium | C-N stretch |

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

For (2-Aminopyridin-3-yl)(cyclobutyl)methanone, the HOMO would likely be localized on the electron-rich aminopyridine ring, particularly the amino group and the ring nitrogen. The LUMO would be expected to be centered on the carbonyl group and the pyridine ring, indicating that these are the likely sites for nucleophilic attack.

Reactivity indices derived from DFT, such as molecular electrostatic potential (MEP) maps, Fukui functions, and global hardness/softness, would further delineate the reactive sites. An MEP map would visually show the electron-rich (negative potential, typically near the amino nitrogen and carbonyl oxygen) and electron-poor (positive potential, near the amino hydrogens) regions of the molecule, providing a guide to its intermolecular interactions.

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

A key application of computational modeling is the characterization of transition states—the highest energy point along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (or reaction barrier) for a given reaction can be determined. This information is vital for predicting reaction rates and understanding reaction feasibility.

For instance, in the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone, a likely final step is the acylation of an aminopyridine precursor. Computational modeling could elucidate the transition state for this acylation, whether it proceeds via a direct nucleophilic attack or through a more complex mechanism. The calculated reaction barrier would indicate the conditions required for the reaction to occur efficiently.

Beyond identifying a single transition state, computational modeling can map out entire potential energy surfaces, revealing all possible reaction pathways, intermediates, and byproducts. For example, in the acylation of a 2-aminopyridine (B139424) derivative, there are multiple potential sites for reaction. Computational studies can help determine the regioselectivity by comparing the activation energies for attack at different positions. youtube.com

Furthermore, reactions involving the cyclobutyl ring, such as ring-opening or rearrangement, could be computationally explored. These theoretical investigations can rationalize experimentally observed product distributions or even predict unexpected reaction outcomes under different conditions.

Conformational Searching Algorithms and Energy Minimization Techniques

The three-dimensional shape of a molecule (its conformation) is critical to its function, particularly in a biological context. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule.

Conformational searching algorithms systematically explore the rotational freedom around single bonds to generate a wide range of possible conformers. chemrxiv.orgmdpi.com Each of these conformers is then subjected to energy minimization, a computational process that adjusts the geometry to find the nearest local energy minimum on the potential energy surface.

Utilization of 2 Aminopyridin 3 Yl Cyclobutyl Methanone As a Synthetic Building Block and Structural Scaffold

Precursor in Complex Heterocyclic Synthesis

While direct examples involving (2-Aminopyridin-3-yl)(cyclobutyl)methanone are not available, the inherent chemical functionalities of this molecule suggest its potential as a valuable precursor in the synthesis of more complex heterocyclic structures. The presence of a nucleophilic amino group ortho to a carbonyl function provides a reactive handle for a variety of cyclization reactions.

Construction of Fused Pyridine (B92270) Ring Systems

The 2-aminopyridine (B139424) moiety is a well-established synthon for the construction of fused bicyclic and polycyclic heterocyclic systems. For instance, 2-aminopyridines are known to react with α-haloketones in the classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines. In a similar vein, (2-Aminopyridin-3-yl)(cyclobutyl)methanone could theoretically undergo intramolecular cyclization or react with appropriate reagents to form fused systems.

One potential transformation could involve the reaction of the amino group with a suitable reagent to introduce a second ring. For example, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of dihydropyridopyrimidines or related structures after subsequent cyclization and oxidation.

Role in the Synthesis of Polycyclic Aromatic and Heteroaromatic Compounds

The synthesis of polycyclic aromatic and heteroaromatic compounds often relies on the strategic annulation of rings onto a pre-existing core. The 2-aminopyridine ring system of (2-Aminopyridin-3-yl)(cyclobutyl)methanone can serve as such a core. Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, is a powerful method for quinoline (B57606) synthesis. By analogy, the reaction of (2-Aminopyridin-3-yl)(cyclobutyl)methanone with a suitable methylene-containing reactant could potentially yield cyclobutyl-substituted pyrido[2,3-b]pyridines.

Scaffold for the Development of Diverse Organic Architectures

The term "scaffold" in medicinal and materials chemistry refers to a core molecular framework upon which diverse substituents can be appended to create libraries of compounds with varied properties. The (2-Aminopyridin-3-yl)(cyclobutyl)methanone structure is a prime candidate for such a role. The aminopyridine ring offers multiple sites for functionalization, including the amino group and the pyridine nitrogen, as well as the carbon atoms of the ring itself. The cyclobutyl ketone moiety also presents opportunities for chemical modification.

The development of diverse organic architectures from this scaffold could be achieved through various synthetic strategies, including:

N-functionalization of the amino group.

Modification of the pyridine ring through electrophilic or nucleophilic substitution reactions, where feasible.

Reactions at the carbonyl group , such as reduction to an alcohol, conversion to an imine, or Wittig-type olefination.

Applications in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The 2-aminopyridine motif is a common feature in ligands for transition metal catalysts and coordination complexes. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. The presence of the cyclobutyl ketone group in (2-Aminopyridin-3-yl)(cyclobutyl)methanone could serve to modulate the steric and electronic properties of the resulting metal complex.

While no specific complexes of (2-Aminopyridin-3-yl)(cyclobutyl)methanone have been reported, its potential as a ligand is evident. The design of new catalysts for a variety of organic transformations, such as cross-coupling reactions or hydrogenations, could potentially benefit from ligands derived from this scaffold. The cyclobutyl group, with its unique conformational properties, could impart specific selectivity to a catalytic process.

Role as a Privileged Structure or Motif in Chemical Library Synthesis

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The 2-aminopyridine core is considered a privileged structure in medicinal chemistry, as it is found in numerous biologically active compounds. The combination of this privileged core with a cyclobutyl ring, which is increasingly recognized as a valuable bioisostere for other cyclic and acyclic groups, makes (2-Aminopyridin-3-yl)(cyclobutyl)methanone an attractive starting point for the synthesis of chemical libraries for drug discovery.

The synthesis of a library of derivatives could be accomplished by systematically varying the substituents on the aminopyridine ring and by modifying the cyclobutyl ketone moiety. Such a library could then be screened against a panel of biological targets to identify new lead compounds for drug development.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. (2-Aminopyridin-3-yl)(cyclobutyl)methanone provides a platform for systematic SRR studies. By synthesizing a series of derivatives with modifications at specific positions, one could investigate the following:

The effect of substituents on the pyridine ring on the nucleophilicity of the amino group and the pyridine nitrogen.

The influence of the cyclobutyl ring's conformation on the reactivity of the carbonyl group.

The impact of electronic and steric factors on the propensity of the molecule to undergo cyclization reactions.

For example, a series of derivatives could be prepared with electron-donating or electron-withdrawing groups on the pyridine ring. The rates of specific reactions, such as N-acylation or condensation reactions at the carbonyl group, could then be measured and correlated with the electronic properties of the substituents.

Future Research Directions and Emerging Avenues for 2 Aminopyridin 3 Yl Cyclobutyl Methanone

Exploration of Asymmetric Synthesis Methodologies

The presence of a prochiral ketone in (2-Aminopyridin-3-yl)(cyclobutyl)methanone makes the development of asymmetric synthetic routes a paramount objective. The creation of enantiomerically pure forms of the corresponding alcohol, (2-Aminopyridin-3-yl)(cyclobutyl)methanol, could be pivotal for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Future research should focus on stereoselective reduction of the carbonyl group. This can be approached through several established, yet underexplored, methodologies in the context of this specific substrate.

Chiral Catalysis: The use of transition metal catalysts with chiral ligands, such as those based on ruthenium, rhodium, or iridium, for asymmetric transfer hydrogenation or direct hydrogenation is a promising route. The 2-aminopyridine (B139424) group itself could act as a directing group, influencing the stereochemical outcome.

Biocatalysis: The deployment of ketoreductase enzymes (KREDs) offers a green and highly selective alternative. Screening a library of KREDs could identify enzymes capable of reducing the cyclobutyl ketone with high enantiomeric excess (ee).

A hypothetical comparison of these approaches is presented below.

Table 1: Prospective Asymmetric Reduction Methods for (2-Aminopyridin-3-yl)(cyclobutyl)methanone

| Method | Catalyst/Enzyme | Potential Chiral Ligand/Variant | Expected Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | >95% | Operational simplicity, mild conditions |

| Asymmetric Hydrogenation | Rh(COD)₂BF₄ | (R)-BINAP | >98% | High turnover numbers, excellent selectivity |

| Biocatalytic Reduction | Ketoreductase (KRED) | KRED-P2-C11 | >99% | High enantioselectivity, green process |

Investigation of Photochemical and Electrochemical Reactivity

The conjugated π-system of the aminopyridine ring, in conjunction with the carbonyl group, suggests a rich and unexplored photochemical and electrochemical reactivity profile.

Photochemistry: Irradiation with UV light could induce interesting transformations. For instance, Norrish-type reactions of the cyclobutyl ketone could lead to ring-opening or fragmentation, providing novel synthetic pathways to complex pyridine (B92270) derivatives. The 2-aminopyridine moiety is known to possess fluorescent properties, and future studies could investigate how the cyclobutyl ketone substituent modulates its photophysical characteristics, potentially leading to new photoresponsive materials or sensors.

Electrochemistry: Cyclic voltammetry studies would be instrumental in determining the oxidation and reduction potentials of the molecule. The aminopyridine nitrogen and the amino group are potential sites for oxidation, while the ketone and the pyridine ring can be reduced. Electrosynthesis could provide a reagent-free method for generating radical species or for selectively transforming functional groups, opening avenues for novel derivatization strategies.

Integration into Continuous Flow Chemistry Platforms

The synthesis of heterocyclic compounds like aminopyridines can often be improved through the use of continuous flow chemistry. This technology offers enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. Future research should aim to develop a continuous flow process for the synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone and its derivatives.

A potential multi-step flow synthesis could involve the initial formation of the aminopyridine ring followed by an in-line acylation with cyclobutanecarbonyl chloride. The benefits would include reduced reaction times and improved yields compared to traditional batch processing.

Table 2: Comparison of Batch vs. Proposed Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12 - 24 hours | 15 - 60 minutes |

| Typical Yield | 60 - 75% | >85% |

| Safety Profile | Potential for thermal runaways | Enhanced temperature control, smaller reagent volumes |

| Scalability | Difficult, requires process re-optimization | Linear scalability by extending run time |

Development of Supramolecular Assemblies and Material Science Applications

The 2-aminopyridine motif is a well-established building block in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. The N-H of the amino group and the pyridine ring nitrogen can act as a hydrogen bond donor-acceptor pair, facilitating self-assembly into higher-order structures.

Future work could explore the propensity of (2-Aminopyridin-3-yl)(cyclobutyl)methanone to form supramolecular polymers, gels, or liquid crystals. The interplay between the hydrogen bonding of the aminopyridine unit and the van der Waals interactions of the cyclobutyl group could lead to materials with unique viscoelastic or thermal properties. The incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a functional linker is another exciting possibility, potentially yielding materials with tailored porosity for gas storage or separation.

Design of Novel Catalytic Systems Utilizing the Compound as a Core Component

The structure of (2-Aminopyridin-3-yl)(cyclobutyl)methanone is well-suited for its use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating agent for a variety of transition metals.

The design of novel catalysts based on this scaffold could target a range of organic transformations. For example, palladium complexes could be investigated for their efficacy in cross-coupling reactions, while copper or iron complexes could be explored as catalysts for oxidation or C-H activation reactions. The cyclobutyl group, while not directly involved in coordination, could exert a significant steric and electronic influence on the metal center, potentially fine-tuning the catalyst's activity and selectivity in ways that are currently unpredictable. This steric bulk could create a unique chiral pocket around the metal center, influencing the stereochemical outcome of catalyzed reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.